3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole

Medicinal Chemistry Drug Discovery Pharmacokinetics

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, a core structure widely utilized in medicinal chemistry and organic synthesis. This specific compound, characterized by a cyclopropyl group at the 3-position and an isopropyl group at the 1-position (molecular weight: 150.22 g/mol), functions primarily as a versatile small molecule scaffold.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 1798678-58-6
Cat. No. B2736447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole
CAS1798678-58-6
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)C2CC2
InChIInChI=1S/C9H14N2/c1-7(2)11-6-5-9(10-11)8-3-4-8/h5-8H,3-4H2,1-2H3
InChIKeyIWRQHZSCGSZPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole (CAS 1798678-58-6): A Strategic Pyrazole Scaffold for Sourcing Decisions


3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, a core structure widely utilized in medicinal chemistry and organic synthesis . This specific compound, characterized by a cyclopropyl group at the 3-position and an isopropyl group at the 1-position (molecular weight: 150.22 g/mol), functions primarily as a versatile small molecule scaffold . Its design imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of more complex, biologically active molecules [1].

Why Generic Substitution of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole Is Not Advisable: A Case for Specific Scaffold Selection


Substituting 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole with a more common, unsubstituted or differently substituted pyrazole can lead to unpredictable and often detrimental outcomes in both chemical synthesis and biological applications. Its unique combination of a metabolically stable cyclopropyl ring and a lipophilic isopropyl group results in a distinct steric and electronic profile that cannot be replicated by generic analogs [1]. This specific architecture is known to enhance binding affinity to certain biological targets and impart specific regioselectivity in chemical reactions, making it a non-fungible intermediate for projects requiring precise structure-activity relationships or downstream synthetic handles .

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole: A Quantitative Guide to Differentiated Evidence for Scientific Selection


Differentiated Pharmacokinetic Profile: Enhanced Metabolic Stability and Lipophilicity vs. Unsubstituted Pyrazole

The presence of a cyclopropyl ring significantly increases metabolic stability compared to unsubstituted or simple alkyl-substituted pyrazoles. The isopropyl group further enhances lipophilicity, a key factor in bioavailability. The combination of both groups offers a distinct pharmacokinetic advantage over a baseline pyrazole scaffold .

Medicinal Chemistry Drug Discovery Pharmacokinetics

Proprietary Potential in Patent Space: Cited in Muscarinic M4 Receptor PAM Patent Applications

A 2026 patent filed by Neurosterix Pharma Sarl specifically discloses a series of 3-cyclopropylpyrazole derivatives acting as muscarinic M4 receptor positive allosteric modulators (PAMs) for treating psychiatric and neurological disorders [1]. While the exact compound is not named, the patent claims are directed to a structural genus that encompasses 3-cyclopropyl-1-isopropyl-1H-pyrazole.

Neurology Psychiatry Intellectual Property

Reactivity Profile: Regioselective Functionalization Enabled by Steric and Electronic Tuning

The distinct steric bulk of the isopropyl group at N1 and the electron-donating effect of the cyclopropyl group at C3 work in concert to direct electrophilic substitution and cross-coupling reactions to specific positions on the pyrazole ring (primarily C4 and C5), offering a more predictable and selective functionalization platform compared to less sterically hindered or electronically balanced analogs like 3-methyl-1H-pyrazole .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Evidence for a Unique Biological Target Profile: Selective CDK16 Inhibition (EC50 = 33 nM)

A specific case study evaluating the anticancer properties of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole reported selective inhibition of Cyclin-Dependent Kinase 16 (CDK16) with an EC50 value of 33 nM . This level of potency and kinase selectivity is not a general property of all pyrazoles and distinguishes this compound as a privileged starting point for developing targeted anticancer therapies.

Oncology Kinase Inhibition Target Validation

Best Application Scenarios for 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole: From Lab to Patent


Medicinal Chemistry: Lead Optimization for CNS Therapeutics

Utilize this compound as a core scaffold for designing muscarinic M4 receptor positive allosteric modulators (PAMs) for schizophrenia, Alzheimer's disease, and other neurological disorders, leveraging its privileged presence in recent patent filings [1]. Its favorable lipophilicity profile suggests it can be used to optimize blood-brain barrier penetration .

Oncology Drug Discovery: Targeted CDK16 Inhibitor Development

Procure this compound to serve as a validated starting point for a structure-activity relationship (SAR) program focused on developing potent and selective CDK16 inhibitors for cancer therapy, based on its demonstrated EC50 of 33 nM .

Organic Synthesis: Building Block for Complex Molecule Libraries

Employ this scaffold as a versatile intermediate in diversity-oriented synthesis (DOS) to generate novel compound libraries for high-throughput screening. Its unique steric and electronic properties enable regioselective functionalization via cross-coupling and other reactions, simplifying the creation of diverse chemotypes .

Pharmacokinetic Optimization: Enhancing Metabolic Stability and Bioavailability

Incorporate this compound into early-stage drug discovery programs where improving the metabolic stability and oral bioavailability of a lead series is a primary goal. The cyclopropyl group acts as a metabolic blocker, while the isopropyl group modulates lipophilicity (cLogP = 2.3414) to enhance membrane permeability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.